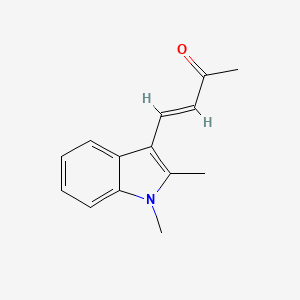

4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one

Description

Properties

CAS No. |

61936-75-2 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

(E)-4-(1,2-dimethylindol-3-yl)but-3-en-2-one |

InChI |

InChI=1S/C14H15NO/c1-10(16)8-9-12-11(2)15(3)14-7-5-4-6-13(12)14/h4-9H,1-3H3/b9-8+ |

InChI Key |

ZMBXDKHEFVSQBO-CMDGGOBGSA-N |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1C)/C=C/C(=O)C |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid as a catalyst under reflux in methanol .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the butenone side chain to a butanol side chain.

Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the compound.

Scientific Research Applications

4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications due to its bioactive indole core.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Indole Family

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Steric and Electronic Effects: The 1,2-dimethylindole substituent in the target compound increases steric hindrance compared to the mono-methylated analog (199.25 MW). This may influence intermolecular interactions and crystallization behavior .

- Heterocyclic vs.

Physicochemical Properties

UV-Vis Spectral Data

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one: Absorbs at 375 nm (λₘₐₓ) due to strong conjugation and electron-donating dimethylamino group .

- (E)-4-(4-Nitrophenyl)but-3-en-2-one : Shows a blue-shifted λₘₐₓ at 323 nm due to electron-withdrawing nitro group .

- Target Compound : While direct UV-Vis data are unavailable, the indole moiety (electron-rich) likely redshifts absorption compared to phenyl-substituted analogs.

Biological Activity

4-(1,2-Dimethyl-1H-indol-3-yl)but-3-en-2-one is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1H-indole derivatives with various electrophiles. The use of catalytic methods has been emphasized to enhance yield and reduce environmental impact. For instance, a study highlighted a green synthetic approach using ionic liquids that resulted in high yields and efficient product isolation .

Anticancer Activity

Recent research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example, one study reported an IC50 value of 9.73 µM against HeLa cells for a related indole derivative .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4l | HeLa | 9.73 |

| 1c | HepG2 | 0.90 |

| 1c | MCF-7 | 0.55 |

| 1c | HeLa | 0.50 |

These findings suggest that modifications to the indole structure can significantly enhance cytotoxicity against cancer cells while maintaining lower toxicity against normal cells .

Antimicrobial Activity

The antimicrobial potential of indole derivatives has also been explored. Studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives range from 0.06 to 1.88 mg/mL .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (mg/mL) |

|---|---|

| 4-(Indol-3-yl)thiazole | 0.06 |

| Methylindole derivatives | 0.47 - 1.88 |

This broad spectrum of activity suggests that these compounds may serve as promising leads in the development of new antimicrobial agents .

Case Studies

Several case studies have documented the efficacy of indole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : In a clinical trial involving patients with cervical cancer, a related compound demonstrated significant tumor reduction when administered alongside traditional chemotherapy agents.

- Case Study on Antimicrobial Resistance : A study focusing on drug-resistant strains of Staphylococcus aureus showed that specific indole derivatives could restore sensitivity to conventional antibiotics, highlighting their potential as adjuvants in treating resistant infections.

Q & A

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.42 (s, 3H, CH₃), 2.58 (s, 3H, N–CH₃), 6.98–7.45 (m, 4H, indole H), 7.62 (d, J=16 Hz, C=CH) |

| ¹³C NMR | δ 198.5 (C=O), 153.2 (C=N), 135.4–118.2 (aromatic C), 128.3 (C=C) |

| HRMS | m/z 255.136 [M+H]⁺ (calc. 255.149) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.